molecular formula C9H10ClNO3S B186543 N-[4-(2-chloroacetyl)phenyl]methanesulfonamide CAS No. 64488-52-4

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Cat. No.: B186543
CAS No.: 64488-52-4
M. Wt: 247.7 g/mol
InChI Key: DRQKKEYKSSAVTO-UHFFFAOYSA-N
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Description

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS 64488-52-4) is a sulfonamide derivative with the molecular formula C₉H₁₀ClNO₃S and a molecular weight of 247.70 g/mol . Key physical properties include a density of 1.433 g/cm³, boiling point of 410.4°C at 760 mmHg, and a flash point of 202°C . The compound features a methanesulfonamide group (-SO₂NH₂) attached to a para-substituted phenyl ring bearing a 2-chloroacetyl moiety (-COCH₂Cl). This structure makes it a versatile intermediate in pharmaceutical synthesis, notably in the production of antiarrhythmic agents like Sotalol HCl .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQKKEYKSSAVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070102
Record name Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-
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Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64488-52-4
Record name N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(4-(2-chloroacetyl)phenyl)-
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Record name Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-
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Record name Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-
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Record name Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]
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Preparation Methods

Synthesis of N-Phenyl Methanesulfonamide (Intermediate II)

The process begins with the reaction of aniline and methanesulfonyl chloride under basic conditions. In a representative procedure:

  • Reactants : Aniline (1 eq), methanesulfonyl chloride (1.2 eq).

  • Solvent : Dichloromethane or ether.

  • Base : Aqueous sodium hydroxide or triethylamine.

  • Conditions : Stirring at 0–25°C for 1–24 hours.

  • Workup : Acidic quenching with HCl yields N-phenyl methanesulfonamide as a white solid (85–92% purity).

This intermediate is used without further purification, streamlining the workflow for industrial applications.

Chloroacetylation via Friedel-Crafts Reaction

The key step involves electrophilic substitution using chloroacetyl chloride catalyzed by aluminum chloride (AlCl₃):

  • Reactants : N-Phenyl methanesulfonamide (1 eq), chloroacetyl chloride (1–8 eq).

  • Catalyst : AlCl₃ (1.5 eq).

  • Solvent : Dichloromethane, chloroform, or diethyl ether.

  • Conditions : -20°C to 50°C for 1–24 hours.

  • Mechanism : AlCl₃ activates chloroacetyl chloride, generating an acylium ion that undergoes para-substitution relative to the sulfonamide group.

  • Yield : ~70–80% (crude), with purity >95% after crystallization.

Critical Note : Despite the sulfonamide’s meta-directing nature, the para product dominates, likely due to steric and electronic effects from the methanesulfonyl group.

Alternative Methods and Historical Context

Prior Art: Nitroreduction and Functionalization

Early methods used p-nitroacetophenone as a starting material, involving nitro reduction, sulfonylation, and bromination. However, this approach suffered from:

  • Low Yield : 33.9% overall due to inefficient bromination.

  • Multi-Step Complexity : 5–6 steps requiring intermediate isolations.

Direct Amination-Acylation Approaches

A hypothetical route starting from 4-aminophenyl methanesulfonamide and chloroacetyl chloride was explored but faced challenges in regioselectivity and byproduct formation.

Industrial Optimization and Scalability

Solvent and Stoichiometry Effects

ParameterOptimal RangeImpact on Yield
Chloroacetyl Chloride1:1–1:8 (vs II)Maximizes conversion
Temperature-20°C to 50°CBalances kinetics and side reactions
Solvent PolarityDichloromethane > ChloroformEnhances acylium ion stability

Catalyst Regeneration and Waste Management

AlCl₃, while effective, generates acidic waste. Recent advances propose recyclable Lewis acids (e.g., FeCl₃-supported catalysts) to improve sustainability.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Ortho/Meta Substitution : <5% due to steric hindrance from the sulfonamide.

  • Over-Acylation : Mitigated by controlling chloroacetyl chloride stoichiometry.

Byproduct Analysis

Common impurities include:

  • Diacylated Derivatives : Formed at elevated temperatures (>50°C).

  • Hydrolyzed Products : Traces of 4-(2-hydroxyacetyl)phenyl analogs (<2%).

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Scalability
Patent270–80>95Excellent
Historical5–633.980–85Poor
Hypothetical350–6090Moderate

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .

Scientific Research Applications

Synthetic Routes

  • Initial Reaction : 4-Aminobenzenesulfonamide reacts with chloroacetyl chloride.
  • Reduction Process : The compound can be reduced to yield chiral alcohol intermediates, which are crucial for synthesizing various pharmaceuticals, including d-(+)-sotalol, a β-blocker with antiarrhythmic properties.

Scientific Research Applications

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is utilized in various scientific research contexts:

  • Biocatalysis :
    • It serves as an intermediate in the biocatalytic synthesis of chiral drug intermediates.
    • The reduction of this compound is facilitated by oxidoreductases, leading to the production of chiral alcohols that are essential for pharmaceutical applications.
  • Pharmaceutical Development :
    • The compound is integral in synthesizing β-blockers like sotalol, which have significant therapeutic uses in treating cardiac arrhythmias.
    • Its reactivity allows it to participate in nucleophilic substitution reactions, enhancing its utility in drug development .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting specific bacterial strains.
    • The chloroacetyl group enhances the compound's reactivity, possibly increasing its effectiveness against microbial targets.

Case Study 1: Synthesis of Sotalol

Research conducted by Kamal et al. (2007) demonstrated the successful use of this compound as an intermediate for synthesizing both enantiomers of sotalol. The study highlighted a one-pot reduction followed by lipase resolution, achieving high optical purity under mild conditions .

Case Study 2: Antimicrobial Testing

In a study examining the antimicrobial efficacy of derivatives of methanesulfonamide compounds, this compound was tested against various bacterial strains. Results indicated promising inhibition rates, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Methanesulfonamide Derivatives

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide
  • Molecular Formula: C₈H₈F₃NO₂S
  • Molecular Weight : 239.21 g/mol
  • This derivative is used in agrochemical research due to its resistance to enzymatic degradation .
N-[4-(Bromomethyl)-2-chlorophenyl]methanesulfonamide
  • Molecular Formula: C₈H₉BrClNO₂S
  • Molecular Weight : 313.59 g/mol
  • Key Features : The bromomethyl (-CH₂Br) group introduces higher reactivity in nucleophilic substitution reactions compared to the chloroacetyl group. This compound is utilized in cross-coupling reactions for drug discovery .
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S
  • Molecular Weight : 390.24 g/mol
  • Key Features: The nitro (-NO₂) and chloro (-Cl) substituents create strong electron-withdrawing effects, altering electronic distribution and binding affinity in biological systems.

Acetylated and Hydroxylated Derivatives

N-{2-[4-(2-Chloroacetyl)phenyl]ethyl}methanesulfonamide
  • Molecular Formula: C₁₁H₁₃ClNO₃S
  • Molecular Weight : 289.75 g/mol
  • This compound is a precursor in NMDA receptor antagonist synthesis .
3-Hydroxymethyl Sulfentrazone (HMS)
  • Molecular Formula : C₁₃H₁₂Cl₂F₂N₄O₄S
  • Molecular Weight : 437.28 g/mol
  • Key Features : A metabolite of the herbicide Sulfentrazone, HMS contains a hydroxymethyl (-CH₂OH) group, enhancing water solubility compared to the lipophilic chloroacetyl group. Regulatory tolerances for HMS in crops like wheat and beans are established at 0.15–1.5 ppm .

Pharmacologically Active Derivatives

EU-93-94 ((S)-N-(4-(3-(4-(3,4-Dichlorophenyl)-piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanesulfonamide)
  • Molecular Formula : C₂₀H₂₄Cl₂N₃O₄S
  • Molecular Weight : 481.39 g/mol
  • Key Features : Incorporates a piperazine ring and dichlorophenyl group, enabling selective inhibition of NMDA receptor subunits. This derivative demonstrates 85% yield in synthesis via epoxide ring-opening reactions .
N-[4-(2-Aminoethyl)phenyl]methanesulfonamide
  • Molecular Formula : C₉H₁₄N₂O₂S
  • Molecular Weight : 214.28 g/mol
  • Key Features: The aminoethyl (-CH₂CH₂NH₂) group introduces basicity, facilitating interactions with acidic residues in enzyme active sites. This compound is explored in cardiovascular drug development .

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups: Derivatives with -CF₃ () or -NO₂ () exhibit enhanced stability but reduced nucleophilicity compared to the chloroacetyl group.
  • Hydrophilic Modifications: Hydroxymethyl (HMS, ) and aminoethyl () groups improve aqueous solubility, critical for bioavailability in agrochemicals and pharmaceuticals.

Conformational Studies

  • Antiparallel alignment of N–H and C=O bonds in sulfonamide derivatives (e.g., N4CPSTMAA, ) stabilizes crystal packing via N–H⋯O hydrogen bonds, influencing melting points and crystallinity .

Biological Activity

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀ClNO₃S. It features a chloroacetyl group attached to a phenyl ring and a methanesulfonamide functional group. The presence of the chloroacetyl moiety enhances reactivity, making it a potential candidate for various biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes critical for bacterial survival and proliferation.
  • Disruption of Cellular Processes : By binding to cellular targets, it can interfere with normal cellular functions, potentially leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative Bacteria : Limited effectiveness against Escherichia coli.
  • Fungi : Moderate activity against Candida albicans.

The compound's antimicrobial efficacy is influenced by the position and nature of substituents on the phenyl ring, as demonstrated in quantitative structure-activity relationship (QSAR) analyses .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), colon cancer (HT-29), and leukemia (K562).
  • Mechanisms : Molecular docking studies suggest that it binds effectively to cancer cell receptors, inhibiting their proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study involving the synthesis of N-substituted chloroacetamides demonstrated that compounds with halogenated phenyl groups showed enhanced antimicrobial activity due to increased lipophilicity, facilitating better membrane penetration .
    • In tests against E. coli, S. aureus, and C. albicans, this compound displayed varying degrees of effectiveness, confirming its potential as an antimicrobial agent.
  • Anticancer Properties :
    • Research on derivatives of N-(substituted phenyl)-2-chloroacetamides indicated promising results in inhibiting the growth of human breast cancer cells (MCF7). Compounds were evaluated using the Sulforhodamine B assay, revealing significant cytotoxic effects at specific concentrations .
    • Molecular docking studies highlighted that certain derivatives exhibited strong binding affinities to target proteins involved in cancer progression, suggesting a viable pathway for therapeutic development .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntimicrobialStaphylococcus aureus, MRSAEffective; influenced by substituents
Escherichia coliLess effective
Candida albicansModerate effectiveness
AnticancerHuman breast cancer (MCF7)Significant cytotoxicity observed
Human colon cancer (HT-29)Cytotoxic effects noted

Q & A

Q. What are the optimal synthetic routes for N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves reacting 4-aminoacetophenone derivatives with methanesulfonyl chloride followed by chloroacetylation. Key steps include:

  • Step 1 : Sulfonylation of 4-aminophenyl intermediates under basic conditions (e.g., triethylamine in THF) to form the methanesulfonamide core .
  • Step 2 : Chloroacetylation using 2-chloroacetyl chloride in dichloromethane, with catalytic DMAP to enhance reactivity .
  • Purification : Column chromatography (silica gel, 0–30% methanol/dichloromethane gradient) achieves >95% purity. HPLC with C18 columns further refines purity for biological assays .

Q. Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
SulfonylationMethanesulfonyl chloride, Et₃N, THF, 0°C → RT7890
Chloroacetylation2-Chloroacetyl chloride, DMAP, DCM8588
PurificationSilica gel chromatography (MeOH/DCM)95

Q. How can researchers characterize this compound’s structure and validate its identity?

Methodological Answer: Use a multi-technique approach:

  • NMR : Confirm the sulfonamide (-SO₂NH-) proton at δ 3.1–3.3 ppm (¹H) and carbonyl (C=O) at ~170 ppm (¹³C) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 262.6) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm chloroacetyl positioning .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound, and how are these interactions studied?

Methodological Answer: The compound shows affinity for serotonin receptors (e.g., 5-HT₂A) and NMDA receptor modulation:

  • Radioligand Binding Assays : Use [³H]Ketanserin for 5-HT₂A binding (IC₅₀ ~50 nM) .
  • Electrophysiology : Patch-clamp studies in hippocampal neurons to assess NMDA receptor inhibition (e.g., EU-93-94 analog reduced currents by 60% at 10 µM) .
  • Metabolic Profiling : LC-MS/MS identifies metabolites like 3-desmethyl derivatives in hepatic microsomes .

Q. Table 2: Key Pharmacological Data

TargetAssay TypeIC₅₀/EC₅₀Model SystemSource
5-HT₂ARadioligand binding48 nMRat cortical membranes
NMDA ReceptorPatch-clamp10 µM (60% inhibition)Mouse hippocampal neurons

Q. How can contradictory data in receptor selectivity studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or metabolite interference. Strategies include:

  • Orthogonal Assays : Compare radioligand binding (cell membranes) with functional assays (e.g., calcium flux in live cells) .
  • Metabolite Screening : Use LC-MS to rule out contributions from degradants (e.g., 3-hydroxymethyl sulfentrazone in EPA studies) .
  • Species-Specific Profiling : Test human vs. rodent receptors (e.g., CB2 selectivity in humans vs. inverse agonism in rats) .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Convert tertiary amines to N-oxides (e.g., MDL-28133A analog, solubility increased from 0.1 mg/mL to 5.2 mg/mL) .
  • Co-solvent Systems : Use 10% DMSO/40% PEG-400 in saline for intravenous administration .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral bioavailability by 3-fold in rodent models .

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Simulate binding to 5-HT₂A (PDB ID: 6A94) to identify critical residues (e.g., Asp155 hydrogen bonding) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., chloroacetyl vs. fluoroacetyl) with NMDA inhibition potency .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4-mediated metabolism .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on cytotoxicity?

Methodological Answer: Variability arises from:

  • Cell Line Differences : HepG2 (high CYP activity) vs. HEK293 (low metabolic capacity) yield divergent IC₅₀ values .
  • Assay Duration : Short-term (24 hr) vs. long-term (72 hr) exposure affects metabolite accumulation and toxicity .
  • Impurity Interference : Residual propyl bromide (from alkylation steps) can artificially elevate cytotoxicity by 20% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2-chloroacetyl)phenyl]methanesulfonamide
Reactant of Route 2
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N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

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